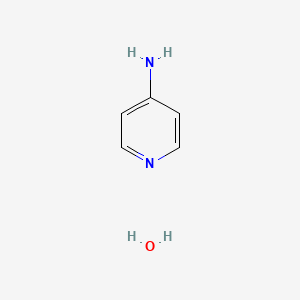

Pyridin-4-amine;hydrate

Description

Significance of Aminopyridines in Heterocyclic Chemistry

Aminopyridines are a class of heterocyclic compounds that have garnered considerable attention in recent decades. sciencepublishinggroup.com They exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731). researchgate.net These compounds are integral to various fields of chemical research and are recognized for their diverse applications.

The significance of aminopyridines in heterocyclic chemistry stems from their versatile reactivity and presence in numerous biologically active molecules. sciencepublishinggroup.comresearchgate.net They serve as crucial intermediates in the synthesis of a wide array of more complex heterocyclic structures. sciencepublishinggroup.combio-conferences.org The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties to the molecule. wikipedia.org The amino group introduces a site for various chemical modifications, making aminopyridines valuable building blocks in organic synthesis. sciencepublishinggroup.comsigmaaldrich.com

Research has demonstrated that the incorporation of an aminopyridine moiety can confer significant medicinal properties to a target molecule. researchgate.net This has led to their use in the development of new compounds with potential biological activities. sciencepublishinggroup.com The basicity of the pyridine nitrogen and the nucleophilicity of the amino group are key factors that dictate their reactivity in different chemical transformations. researchgate.net

Overview of Hydrate (B1144303) Formation in Molecular Crystals

Hydrates are crystalline solids that contain water molecules within their crystal lattice. nih.gov The formation of hydrates is a common phenomenon in molecular crystals, particularly for organic compounds that can form hydrogen bonds with water. iucr.orgnih.gov Water, due to its small size and ability to act as both a hydrogen bond donor and acceptor, can readily be incorporated into the crystal structures of many organic molecules. mdpi.com

The propensity of a molecular compound to form a hydrate is influenced by several factors, including the presence of strong hydrogen bond acceptors and the absence of strong donors within the molecule itself. iucr.orgnih.gov An imbalance between the number of hydrogen bond donors and acceptors in a compound can also contribute to hydrate formation. mdpi.com The electrostatic potential of the molecule plays a role, with regions of negative potential (often around nitrogen or oxygen atoms) attracting the hydrogen atoms of water molecules. iucr.orgnih.gov

Hydrates can be classified as stoichiometric or non-stoichiometric. nih.gov In stoichiometric hydrates, the water molecules occupy specific sites in the crystal lattice in a fixed ratio to the host molecule. nih.gov In non-stoichiometric hydrates, water molecules may occupy channels or voids in the crystal structure, and the water content can vary depending on environmental conditions such as humidity. mdpi.com The study of hydrate formation is a significant aspect of crystal engineering, with implications for the stability and properties of crystalline materials. nih.gov

Research Findings on Pyridin-4-amine Hydrates

Recent studies have explored the formation of hydrated salts of 4-aminopyridine with other organic molecules. For instance, the crystallization of nitrofurantoin (B1679001) with 4-aminopyridine has yielded a monohydrate and a tetrahydrate salt. mdpi.com

In the monohydrate, [NFT+4AmPy+H2O] (1:1:1), the water molecule is an isolated site hydrate. The tetrahydrate, [NFT+4AmPy+H2O] (1:1:4), crystallizes as a channel hydrate. mdpi.com The formation of these different hydrated forms highlights the influence of the hydration level on the crystal packing and the resulting physicochemical properties of the solid forms. mdpi.com

The thermal stability of these hydrates has been investigated using techniques such as differential scanning calorimetry and thermogravimetric analysis, which provide information on the dehydration processes. mdpi.com The crystal structures, determined by single crystal X-ray diffraction, reveal the intricate network of hydrogen bonds involving the 4-aminopyridine cation, the counter-ion, and the water molecules. mdpi.com

The table below summarizes some of the crystallographic data for hydrated forms of 4-aminopyridine salts.

| Compound | Formula | Crystal System | Space Group |

| [NFT+4AmPy+H2O] (1:1:1) | C14H13N6O6 | Monoclinic | P21/c |

| [NFT+4AmPy+H2O] (1:1:4) | C14H19N6O9 | Triclinic | P-1 |

Data sourced from a study on new solid forms of nitrofurantoin and 4-aminopyridine salt. mdpi.com

Structure

3D Structure of Parent

Properties

CAS No. |

158868-13-4 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

pyridin-4-amine;hydrate |

InChI |

InChI=1S/C5H6N2.H2O/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H2 |

InChI Key |

KASVQZWALBABKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1N.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridin 4 Amine and Its Derivatives

Strategies for Direct Pyridine (B92270) Ring Functionalization

Direct functionalization of the pyridine ring represents an atom-economical approach to introduce the amino group at the 4-position. These methods often involve the activation of the pyridine ring followed by amination.

Oxidation and Nitration Pathways

A common strategy involves the initial N-oxidation of pyridine to form pyridine-N-oxide. This activation step facilitates the subsequent nitration at the 4-position. The resulting 4-nitropyridine-N-oxide can then be reduced to afford 4-aminopyridine (B3432731). googleapis.comgoogle.comgoogle.com

Catalytic Reduction Approaches

The reduction of 4-nitropyridine (B72724) or its N-oxide is a critical step in many synthetic routes to 4-aminopyridine. Various catalytic systems have been developed to achieve this transformation efficiently and selectively.

Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a widely employed method. For instance, the reduction of 4-nitropyridine over a Pd/C catalyst in a water and polymethylhydrosiloxane (B1170920) (PMHS) system has been demonstrated to produce 4-aminopyridine in high yields. rsc.org The reaction conditions, including solvent, temperature, and pressure, can be optimized to maximize the yield and purity of the product. rsc.org

The reduction of 4-nitropyridine-N-oxide with iron in the presence of aqueous mineral acids like hydrochloric or sulfuric acid has also been studied. semanticscholar.org While reduction with iron and hydrochloric acid can yield 80-85% of 4-aminopyridine, it may also produce by-products such as 4-aminopyridine-N-oxide and 4-pyridone. semanticscholar.org Using 25-30% sulfuric acid can lead to better yields of the desired product. semanticscholar.org Low-valent titanium reagents, such as a combination of TiCl₄ and SnCl₂, have also been utilized for the reduction of 4-nitropyridine N-oxide to 4-aminopyridine. researchgate.net

A recent development involves the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov This method proceeds via 4-pyridyl pyridinium (B92312) salt intermediates, which then react with aqueous ammonia (B1221849) to furnish 4-aminopyridine without the need to isolate the intermediate. nih.gov

Hofmann Degradation of Isonicotinamide (B137802) Derivatives

The Hofmann degradation of isonicotinamide provides a direct route to 4-aminopyridine. This reaction involves the treatment of the amide with a halogen (typically bromine) and a base. googleapis.comgoogle.com

Innovations in this method include the use of iodine-based catalysts in combination with sodium hydroxide (B78521) or potassium hydroxide and bromine, which has been reported to increase the yield of 4-aminopyridine to over 90%. google.com One-pot synthesis protocols have also been developed, starting from 4-cyanopyridine, which is first hydrolyzed to isonicotinamide and then undergoes Hofmann degradation in the presence of sodium hypochlorite (B82951). This streamlined approach can achieve yields of around 85% with high purity.

| Starting Material | Reagents | Key Features | Yield | Purity | Reference |

| Isonicotinamide | I₂, NaOH/KOH, Br₂ | Catalytic system enhances yield | >90% | >99% | google.com |

| 4-Cyanopyridine | Sodium tungstate, NaOH, NaOCl | One-pot synthesis | ~85% | 99.5% |

Cycloaddition and Retro-Electrocyclization Sequences

A novel and elegant approach to the synthesis of 4-aminopyridines involves a [2+2] cycloaddition/retro-electrocyclization/decarboxylation reaction sequence. nih.govacs.orgglobalauthorid.comresearchgate.net This metal-free thermal process utilizes 4-methylideneisoxazol-5(4H)-ones and ynamines as starting materials. nih.govacs.org The reaction proceeds through the formation of 4-(1-aminoallylidene)isoxazol-5-ones, which then undergo decarboxylative isomerization to yield the desired 4-aminopyridine derivatives. nih.govacs.org This methodology allows for the direct synthesis of 4-aminopyridines in a one-pot protocol. nih.govacs.org

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized pyridines. The Buchwald-Hartwig amination, for example, can be employed for the synthesis of 4-aminopyridine derivatives. tandfonline.com This often involves the reaction of a 4-halopyridine with an amine in the presence of a palladium catalyst and a suitable ligand.

Another palladium-catalyzed approach is the aminocarbonylation of 1-iodoisoquinoline (B10073) with 4-aminopyridine, which has been shown to proceed efficiently using a Pd(OAc)₂/XantPhos catalyst system. mdpi.com Furthermore, palladium-catalyzed decarboxylative cross-coupling reactions between 4-picolinic acid and aryl bromides provide a route to 4-aryl-pyridines. rsc.org

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Buchwald-Hartwig Amination | 4-Halopyridine, Amine | Palladium catalyst, Ligand | 4-Aminopyridine derivative | tandfonline.com |

| Aminocarbonylation | 1-Iodoisoquinoline, 4-Aminopyridine | Pd(OAc)₂/XantPhos | Isoquinoline-1-carboxamide derivative | mdpi.com |

| Decarboxylative Cross-Coupling | 4-Picolinic acid, Aryl bromide | [(bdppmapy)PdCl₂], Cu₂O | 4-Aryl-pyridine | rsc.org |

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of 4-aminopyridine and its derivatives, this has translated into the exploration of greener solvents, catalysts, and reaction conditions.

The use of water as a solvent in catalytic reductions, for example, offers a significant environmental advantage over traditional organic solvents. rsc.org One-pot syntheses, which reduce the number of workup and purification steps, also contribute to a greener process by minimizing solvent usage and waste generation. The development of electrochemical methods for the reduction of pyridine derivatives is another promising green approach, although yields and current efficiencies can be a challenge. google.com The synthesis of Schiff bases derived from aminopyridines has also been explored using eco-friendly solvents and methods, such as reactions in ethanol-water mixtures at room temperature. researchgate.netijcrcps.com

Advanced Spectroscopic Characterization and Vibrational Analysis of Pyridin 4 Amine Hydrates

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the hydrogen-bonding interactions in Pyridin-4-amine hydrates. The presence of water molecules and the protonation state of the aminopyridine moiety significantly influence the vibrational spectra.

In the FT-IR spectrum of a hydrated 4-aminopyridinium (B8673708) salt, such as 4-aminopyridinium adipate (B1204190) monohydrate, a distinct band observed around 3477 cm⁻¹ is assigned to the O-H stretching mode of the water molecule. researchgate.net The asymmetric and symmetric stretching vibrations of the NH₃⁺ group, formed by the protonation of the pyridine (B92270) ring nitrogen, are typically observed as medium bands around 3318 cm⁻¹ and 3229 cm⁻¹. researchgate.net The presence of coordinated water molecules in metal complexes of 4-aminopyridine (B3432731) can also be identified by broad bands in the 3400–3350 cm⁻¹ range. ekb.eg

The vibrational modes of the pyridine ring and the amino group provide further structural insights. The N-H asymmetric stretching vibration of the amino group is observed around 3436 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations of the pyridine ring appear in the regions of 1602 cm⁻¹ and 1436-1507 cm⁻¹, respectively. researchgate.net In complexes, the C=N stretching vibration is found in the 1550-1690 cm⁻¹ range, while the C-N stretch is observed between 1416-1535 cm⁻¹. ekb.eg Studies on Hofmann-type complexes have shown that shifts in the vibrational frequencies upon coordination indicate that the ring nitrogen, not the amino nitrogen, is involved in complex formation. researchgate.net The analysis of various hydrated salts and complexes reveals that intermolecular interactions, particularly N–H···O and O–H···N hydrogen bonds, play a crucial role in stabilizing the crystal structure. tandfonline.com

Table 1: Selected FT-IR Vibrational Frequencies for Pyridin-4-amine Hydrate (B1144303) Derivatives (cm⁻¹)

| Vibrational Mode | 4-aminopyridinium adipate monohydrate researchgate.net | General 4-aminopyridine Complexes ekb.egresearchgate.net |

|---|---|---|

| O-H Stretch (water) | 3477 | 3400-3350 |

| N-H Asymmetric Stretch (NH₃⁺) | 3318 | - |

| N-H Symmetric Stretch (NH₃⁺) | 3229 | - |

| N-H Asymmetric Stretch (NH₂) | - | 3436 |

| C=N Stretch | - | 1550-1690 |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the molecular skeleton, particularly non-polar bonds. In studies of 4-aminopyridine derivatives and their hydrated forms, Raman spectra offer key insights into the crystal structure and bonding. nih.govunilag.edu.ng

For instance, in the Raman spectrum of a 4-aminopyridine Schiff base, characteristic bands are observed for C-H stretching (3059 cm⁻¹), C=N stretching (1618 cm⁻¹), and various ring vibrations (1585, 1502, 1487 cm⁻¹). unilag.edu.ng The vibrational state of the anion and the orientation of the organic cation in salts like bis(4-amino pyridinium) pentachlorothallate(III) have been investigated using Raman spectroscopy, revealing details about phase transitions. researchgate.net These transitions are often of an order-disorder type, involving changes in the orientation of the 4-aminopyridinium group coupled with distortions of the inorganic anion. researchgate.net

In complexes, the symmetric stretching vibration of the NH₂ group, observed at 3319 cm⁻¹ in the Raman spectrum of solid 3-aminopyridine, shows shifts upon coordination, indicating changes in the molecular environment. tubitak.gov.tr The analysis of both FT-IR and Raman spectra is crucial for a complete vibrational assignment, often aided by theoretical calculations to distinguish between closely spaced or overlapping bands. ekb.egderpharmachemica.com

Table 2: Selected Raman Vibrational Frequencies for 4-Aminopyridine Derivatives (cm⁻¹)

| Vibrational Mode | 4-aminopyridine Schiff Base unilag.edu.ng |

|---|---|

| C-H Stretch | 3059 |

| C=N Stretch | 1618 |

| Ring Vibrations | 1585, 1502, 1487 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is an indispensable tool for probing the local chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁵N. Both solution and solid-state NMR have been applied to Pyridin-4-amine hydrates and their derivatives.

In solution, ¹H NMR spectra provide information about the structure in the dissolved state. For example, the ¹H NMR spectrum of a reaction product of 4-aminopyridine with IBr in deuterated acetonitrile (B52724) (CD₃CN) at 30 °C shows multiplets for the pyridine protons at δ 8.05 and δ 6.57 ppm, and two broad singlets for the amine protons at δ 5.83 and δ 5.70 ppm, indicating their distinct chemical environments. acs.org In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons of 4-aminopyridine appear as doublets at δ 8.01 and δ 8.71 ppm, while the amino protons give a singlet at δ 6.32 ppm. derpharmachemica.com

Solid-state NMR (SS-NMR) is particularly valuable for characterizing crystalline and polymorphic forms. nih.govjyu.fi ¹H MAS NMR can confirm the site of protonation in aminopyridine salts; for a gallophosphate containing 4-aminopyridine, it was confirmed that protonation occurs on the pyridine nitrogen. researchgate.net Furthermore, proton-decoupled ³¹P MAS NMR of this compound exhibited two distinct resonances, corresponding to different crystallographic phosphorus sites. researchgate.net Cross-polarization/magic angle spinning (CP/MAS) experiments provide insight into the proximity and interactions between different nuclei, such as between the hydrogen atoms of water or amine groups and phosphorus atoms. researchgate.net

Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm) for 4-Aminopyridine Derivatives

| Solvent | Pyridine Protons | Amine (NH₂) Protons | Reference |

|---|---|---|---|

| CD₃CN | 8.05 (m), 6.57 (m) | 5.83 (s, br), 5.70 (s, br) | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Pyridin-4-amine and its hydrated forms, UV-Vis spectra provide information on the π-electron system and the effects of protonation, solvent, and complexation.

Aqueous solutions of 4-aminopyridine typically exhibit a UV absorption maximum around 260 nm, with a shoulder in the 210–220 nm region. nih.gov This absorption corresponds to π→π* transitions within the pyridine ring. The structure of 4-aminopyridine has been investigated by comparing its spectrum to that of derivatives incapable of tautomerization, confirming it possesses the pyridine structure rather than a pyridone imine form in various solvents. sci-hub.se

In the solid state, the optical properties of hydrated salts are also characterized by UV-Vis spectroscopy. For 4-aminopyridinium adipate monohydrate, the cutoff wavelength is observed at 325 nm, with significant transmittance above this wavelength. researchgate.netresearchgate.net The electronic absorption spectra of charge-transfer complexes involving 4-aminopyridine can show new bands at longer wavelengths, for instance, a complex with 2,6-dichloro-4-nitrophenol (B181596) shows charge transfer bands at 587, 546, and 457 nm. researchgate.net These studies demonstrate how electronic structure is influenced by intermolecular interactions.

Table 4: UV-Vis Absorption Maxima (λmax) for 4-Aminopyridine Systems

| System | Solvent/State | λmax (nm) | Reference |

|---|---|---|---|

| 4-Aminopyridine | Aqueous | ~260 | nih.gov |

| 4-Aminopyridinium adipate monohydrate | Solid | 325 (cutoff) | researchgate.net |

Correlation of Experimental Spectra with Theoretical Simulations

To achieve a more profound understanding of the spectroscopic data, experimental results are frequently correlated with theoretical simulations, most commonly using Density Functional Theory (DFT). scribd.com These computational methods allow for the calculation of optimized molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data.

For vibrational analysis, DFT calculations at levels such as B3LYP/6-311++G(2d, 2p) have been used to compute the harmonic vibrational frequencies for 4-aminopyridine. derpharmachemica.com The calculated frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and Raman spectra, enabling a detailed and reliable assignment of the observed vibrational modes, including their potential energy distribution (P.E.D). derpharmachemica.com This correlation is crucial for distinguishing complex vibrational modes and understanding the effects of substituents or intermolecular interactions like hydrogen bonding. tandfonline.comresearchgate.net

Theoretical calculations are also employed to interpret other spectroscopic data. The electronic charge distribution and molecular electrostatic potential (MEP) of hydrated crystals have been analyzed using DFT, providing insights into reactive sites and intermolecular interactions. researchgate.net For solid-state NMR, optimizing hydrogen atom positions in crystal structures through calculation has been shown to be essential for accurately reproducing experimental chemical shielding data. jyu.fi Similarly, time-dependent DFT (TD-DFT) is used to calculate vertical electronic excitation energies, which can be correlated with experimental UV-Vis absorption spectra. researchgate.net

Computational Chemistry and Theoretical Investigations of Pyridin 4 Amine and Its Hydrates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. uctm.edu It is frequently employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules like pyridin-4-amine. tandfonline.comnih.gov Hybrid functionals, such as B3LYP, are commonly used in these calculations, often with basis sets like 6-311G(d,p) or 6-311++G(d,p) to ensure accuracy. tandfonline.comresearchgate.netnih.gov

DFT calculations provide a detailed picture of the three-dimensional structure of molecules by finding the lowest energy conformation. Theoretical bond lengths and angles can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. youtube.com

Below is a comparison of selected experimental and theoretical geometric parameters for a 4-aminopyridine (B3432731) salt hydrate (B1144303).

| Parameter | Experimental Value (Å or °) | Theoretical (B3LYP) Value (Å or °) |

|---|---|---|

| C–N Bond Lengths | 1.311–1.390 Å | 1.341–1.472 Å |

| C–C Bond Lengths | 1.363–1.423 Å | 1.373–1.420 Å |

| N–C–C Bond Angles | 117.169°–122.805° | 119.303°–122.945° |

| C–C–C Bond Angles | 117.038°–120.023° | 117.441°–121.309° |

Data sourced from a study on the monohydrate arsenate salt of 4-aminopyridine. nih.gov

The electronic structure of a molecule governs its chemical reactivity, optical properties, and intermolecular interactions. DFT provides several methods to analyze this structure in detail.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.comresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For 4-aminopyridinium (B8673708) adipate (B1204190) monohydrate (4APA), the HOMO-LUMO energies have been calculated. researchgate.netresearchgate.net The HOMO is primarily localized on the aminopyridinium group. researchgate.net Global reactivity descriptors such as chemical hardness, potential, and electrophilicity can be derived from these energies to further quantify the molecule's reactivity. researchgate.netijcce.ac.ir

| Orbital | Energy (a.u.) | Energy (eV) |

|---|---|---|

| HOMO | -0.1508 | -4.1035 |

| LUMO | -0.0150 | -0.4082 |

| Energy Gap (ΔE) | 0.1358 | 3.6953 |

Data calculated for 4-aminopyridinium adipate monohydrate. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (nucleophilic, rich in electrons), blue indicates regions of positive potential (electrophilic, electron-poor), and green represents neutral regions. nih.gov

In studies of hydrated 4-aminopyridine salts, MEP analysis shows that negative potential sites are concentrated around electronegative atoms like oxygen, while positive potential is found around hydrogen atoms. nih.gov This distribution confirms the locations for hydrogen bonding interactions, a key feature in the stability of the hydrated crystal structure. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the molecule, translating complex wavefunctions into localized bonds and lone pairs. uni-muenchen.de This method is used to study intramolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. nih.govijcce.ac.ir The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is calculated using second-order perturbation theory. uni-muenchen.deresearchgate.net A higher E(2) value indicates a stronger interaction. ijcce.ac.ir

For hydrated 4-aminopyridine salts, NBO analysis reveals significant intermolecular hydrogen bonding. For example, in a monohydrate arsenate salt, a strong hydrogen bond interaction between an oxygen atom and a hydrogen atom (O···H) results in a stabilization energy of 41.78 kJ/mol. nih.gov These interactions, such as those between lone pair (LP) orbitals and anti-bonding (σ*) orbitals, are crucial for the stability of the crystal lattice. researchgate.netijnc.ir

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| LP(1) O(Water) | σ* N-H (Cation) | - |

| LP(1) N (Amine) | σ* O-H (Water) | - |

| LP(2) O(Arsenate) | σ* N-H (Cation) | 41.78 |

Representative interactions and data from a study on a 4-aminopyridine monohydrate salt. nih.gov (Note: Specific values for all interactions are not always published, but the types of interactions are described.)

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. numberanalytics.comjussieu.fr ELF values range from 0 to 1, where a value close to 1 signifies high electron localization, and lower values indicate more delocalized electrons. numberanalytics.com This analysis provides a chemically intuitive map of electron distribution, helping to characterize the nature of chemical bonds. cern.ch

In the context of a 4-aminopyridine arsenate monohydrate, ELF analysis, often performed with software like Multiwfn, helps to quantitatively investigate the intermolecular hydrogen bonds that define the crystal structure. researchgate.net The topological analysis of the ELF gradient field can identify basins of attractors corresponding to core electrons, bonding pairs, and lone pairs, offering a detailed picture of the electronic environment within the hydrated crystal. jussieu.frresearchgate.net

Quantum Chemical Reactivity Descriptors

Electrophilicity Index

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net It is a measure of the energy stabilization a system experiences when it acquires an additional electronic charge from the environment. bohrium.com The index is calculated from the electronic chemical potential (μ) and the chemical hardness (η), highlighting a molecule's propensity to act as an electron acceptor. rasayanjournal.co.in A higher electrophilicity index suggests a greater capacity to act as an electrophile. mdpi.com For instance, in studies of related pyridine (B92270) derivatives, increased π-conjugation has been shown to enhance the electrophilicity of the metal center in complexes, thereby increasing reactivity. udsm.ac.tz

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (S), are key descriptors of molecular stability and reactivity. researchgate.net Hardness is a measure of a molecule's resistance to change in its electron distribution. rasayanjournal.co.in Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," indicating high stability and low reactivity. ekb.eg Conversely, "soft" molecules have a small HOMO-LUMO gap, signifying higher reactivity. rasayanjournal.co.in These parameters are crucial for understanding the kinetic stability of compounds like pyridin-4-amine hydrate. researchgate.net The chemical hardness and softness can indicate that a compound is chemically less stable and more reactive compared to standard drugs in some studies. researchgate.net

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Electronegativity | χ | -μ = (I+A)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | (I-A)/2 | Measures resistance to charge transfer; related to the HOMO-LUMO gap. |

| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates higher molecular reactivity. |

| Electrophilicity Index | ω | μ²/2η | Measures the propensity of a species to accept electrons. |

I = Ionization Potential, A = Electron Affinity, μ = Chemical Potential

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov For pyridin-4-amine, these calculations are typically performed using DFT methods, such as B3LYP, with various basis sets. nih.govderpharmachemica.com The computed harmonic vibrational frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data. nih.govresearchgate.net

The Potential Energy Distribution (PED) analysis is crucial for providing a detailed description of the vibrational modes. derpharmachemica.com PED quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.gov This allows for unambiguous assignment of the spectral bands. nih.govresearchgate.net For example, in a study of 4-aminopyridine, PED analysis was used to assign the vibrations of the amino group and the pyridine ring, such as the C-N stretching and NH2 scissoring modes. derpharmachemica.com Programs like VEDA are commonly used to perform PED calculations. researchgate.netresearchgate.net

Table 2: Example of Vibrational Assignment for 4-Aminopyridine based on PED

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution (%) |

|---|---|---|---|

| ν(NH₂) asym | 3490 | 3466 | NH₂ stretching (98%) |

| ν(NH₂) sym | 3402 | 3379 | NH₂ stretching (97%) |

| β(NH₂) | 1647 | 1676 | NH₂ scissoring (59%) + Ring stretching (19%) |

| ν(C-N) | 1276 | 1276 | C-N stretching (34%) + Ring breathing (28%) |

Frequencies and assignments are representative and based on DFT calculations for 4-aminopyridine. derpharmachemica.com

Theoretical Studies on Tautomerism and Conformational Equilibria

Tautomerism, the interconversion of structural isomers, is a key feature of heterocyclic compounds like pyridin-4-amine. clockss.org For pyridin-4-amine, this primarily involves amino-imino tautomerism. Theoretical studies, employing methods from ab initio calculations to DFT, are used to investigate the relative energies of these tautomers and the factors influencing their equilibrium, such as solvent effects. wayne.eduacs.org The presence of water in pyridin-4-amine hydrate can significantly influence this equilibrium through hydrogen bonding. longdom.org

Conformational equilibria refer to the relative populations of different spatial arrangements (conformers) of a molecule. While the pyridine ring itself is rigid, the orientation of the amine group and its interaction with hydrating water molecules can be subject to conformational analysis. Theoretical calculations can map the potential energy surface to identify stable conformers and the energy barriers between them. beilstein-journals.org

Gas Phase Tautomerism and Relative Energies

In the gas phase, intramolecular factors dominate the stability of tautomers, free from solvent interactions. wayne.edu Theoretical calculations are the primary tool for studying these intrinsic properties. For the related 4-pyridone/4-hydroxypyridine (B47283) system, extensive ab initio calculations have been performed. wayne.edu These studies consistently show that in the gas phase, the hydroxy tautomer is more stable than the pyridone form. wayne.edu

When these findings are extrapolated to the 4-aminopyridine system, the amino tautomer (C₅H₄N-NH₂) is predicted to be more stable than the imino tautomer (C₅H₅N=NH) in the gas phase. The energy difference is a critical piece of data for understanding the molecule's intrinsic chemical nature.

Table 3: Calculated Relative Energies for 4-Hydroxypyridine/4-Pyridone Tautomerism in the Gas Phase

| Method/Basis Set | Relative Energy (kcal/mol) | More Stable Tautomer | Reference |

|---|---|---|---|

| MP2/6-31G*//HF/3-21G | 2.4 | 4-Hydroxypyridine | wayne.edu |

| Combined (Opt, Pol, Corr, ZPE) | 2.4 | 4-Hydroxypyridine | wayne.edu |

The energy difference favors the 4-hydroxypyridine tautomer over the 4-pyridone form. This serves as a model for the amino-imino tautomerism of 4-aminopyridine.

Solvent Effects on Tautomeric Preference (e.g., PCM, SCRF models)

The tautomeric equilibrium of molecules like Pyridin-4-amine can be significantly influenced by the surrounding solvent environment. aip.org Computational chemistry provides powerful tools to investigate these solvent effects, with the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) models being prominent examples. longdom.orggaussian.com These models simulate the bulk solvent as a continuous dielectric medium, which allows for the calculation of solvation free energies and the prediction of how different solvents stabilize or destabilize various tautomeric forms. longdom.orgcuni.cz

The core principle of these continuum solvation models is to place the solute molecule within a cavity carved out of the solvent continuum. gaussian.comcuni.cz The solute's charge distribution polarizes the dielectric medium, which in turn creates a "reaction field" that interacts with the solute, leading to its stabilization. gaussian.com The way this cavity is defined and how the solute-solvent interaction is calculated are key differences between various models. longdom.org The Integral Equation Formalism variant of PCM (IEFPCM) is a widely used and robust method. gaussian.com

For Pyridin-4-amine, two primary tautomers are the amino and the imino forms. In the gas phase, the amino form is generally more stable. However, in solution, the polarity of the solvent can affect the tautomeric equilibrium. aip.org Polar protic solvents, in particular, can play a crucial role by forming intermolecular hydrogen bonds, which can stabilize a specific tautomer. aip.orgresearchgate.net Theoretical studies often combine continuum models with the inclusion of explicit solvent molecules (a discrete/continuum or supermolecule+continuum approach) to account for specific short-range interactions like hydrogen bonding, which are critical in hydrated systems. longdom.orgrsc.orgresearchgate.net For instance, the addition of explicit water molecules to the calculation can significantly lower the activation energy barrier for proton transfer between tautomers, making the process faster. researchgate.net

Calculations using these models can predict the relative free energies of the tautomers in different solvents. For example, studies on similar heterocyclic systems show that polar solvents tend to stabilize the more polar tautomer. nih.govresearchgate.net The energy differences between tautomers can decrease in polar media, indicating a shift in the equilibrium. nih.gov By comparing the calculated energies, researchers can predict the predominant tautomeric form of Pyridin-4-amine;hydrate in aqueous solution. acs.org

| Model | Abbreviation | Description | Key Feature |

|---|---|---|---|

| Polarizable Continuum Model | PCM | A versatile method that places the solute in a cavity within a dielectric continuum representing the solvent. gaussian.com | Calculates the mutual polarization between the solute and the solvent. gaussian.com |

| Self-Consistent Reaction Field | SCRF | A general framework for modeling solvent effects where the solute's wavefunction is optimized in the presence of the solvent's reaction field. gaussian.com PCM is a type of SCRF method. gaussian.com | Achieves self-consistency between the solute's charge distribution and the reaction field. gaussian.com |

| COSMO (Conductor-like Screening Model) | COSMO | A variant of the continuum solvation models that treats the solvent as a conductor-like screening medium. longdom.org | Offers an efficient approximation for calculating solvation energies. longdom.orgacs.org |

| Discrete/Continuum Model | - | A hybrid approach that includes a few explicit solvent molecules to model specific interactions (like hydrogen bonds) while the rest of the solvent is treated as a continuum. longdom.orgresearchgate.net | Provides a more accurate description of the first solvation shell. cuni.cz |

Interplay Between Ionization and Tautomerism

The chemical behavior of Pyridin-4-amine in solution is governed by a complex interplay between its tautomeric and ionization equilibria. core.ac.uknih.gov Ionization, the process of gaining or losing a proton (protonation/deprotonation), can drastically alter the relative stability of the different tautomers. nih.govnih.gov Conversely, the preferred tautomeric form can influence the acidity or basicity (pKa) of the molecule. ub.edu Computational studies are essential for dissecting this mutual influence, as experimental techniques often measure the properties of a mixture of species in equilibrium. core.ac.uknih.gov

For Pyridin-4-amine, protonation can occur at the ring nitrogen or the exocyclic amino group. The 4-aminopyrimidine (B60600) ring of thiamin, a related structure, is known to cycle through several ionization and tautomeric states during enzyme catalysis. nih.gov High-level quantum mechanical calculations can determine the structures and relative energies of the neutral, protonated, and deprotonated forms of both the amino and imino tautomers. nih.govnih.gov These calculations reveal that the charge distribution within the molecule changes significantly upon protonation, which in turn affects the stability of the double bond arrangement that defines the tautomer. core.ac.uk For example, protonation might stabilize an imino tautomer that is otherwise unfavorable in the neutral state. core.ac.uk

The pKa value, a measure of a compound's acidity, is intrinsically linked to the tautomeric equilibrium. ub.edu Theoretical calculations can predict pKa values by considering the free energy change of the deprotonation reaction. nih.gov Accurate predictions often require accounting for the tautomeric preferences of both the protonated (acid) and neutral (base) species. nih.gov Studies on similar bioactive compounds have shown that failing to consider the correct tautomeric forms can lead to significant errors in predicted pKa values when compared to experimental data. nih.gov By calculating the free energies of all relevant ionized and tautomeric species in solution (using models like PCM), a comprehensive energy diagram can be constructed to predict the most populated species at a given pH. ub.edu This theoretical analysis is crucial for understanding how Pyridin-4-amine and its hydrates will behave in a biological environment at physiological pH. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for studying the electronic excited states of molecules and predicting their UV-Visible absorption spectra. researchgate.netuci.edusissa.it This method extends the principles of ground-state DFT to time-dependent phenomena, such as the absorption of light, which involves the transition of an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. uci.edusissa.it For Pyridin-4-amine and its hydrates, TD-DFT calculations can provide valuable insights into their electronic structure and how it is affected by the solvent. researchgate.neta-z.lu

The TD-DFT approach calculates the response of the molecule's electron density to a time-dependent perturbation, such as an oscillating electric field of light. uci.edu From this response, the excitation energies (which correspond to the wavelengths of light the molecule absorbs) and the oscillator strengths (which correspond to the intensity of the absorption) can be determined. uci.edu This allows for the theoretical construction of a UV-Vis spectrum. researchgate.netbohrium.com

To obtain realistic theoretical spectra for molecules in solution, TD-DFT calculations are almost always combined with a solvent model, most commonly the Polarizable Continuum Model (PCM). researchgate.neta-z.lunih.gov The TDDFT/PCM method accounts for the fact that the solvent environment influences the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net The choice of the functional and basis set is also critical for obtaining accurate results that can be reliably compared with experimental spectra. researchgate.net Quantum chemical investigations of 4-aminopyridine have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to compute its electronic properties and spectra. researchgate.neta-z.lu The results of these calculations, including the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., HOMO to LUMO), generally show good agreement with experimental data. researchgate.neta-z.lu

| System | Method | Solvent Model | Key Finding | Reference |

|---|---|---|---|---|

| 4-Aminopyridine | TD-DFT/B3LYP/6-311++G(d,p) | PCM | Calculated UV-Vis spectrum showed good agreement with the reported experimental spectrum. researchgate.net | researchgate.net |

| 4-Aminopyridine Charge Transfer Complex | TD-DFT/B3LYP/6-31++G(d,p) | PCM | Theoretical UV-visible spectra were analyzed and compared with experimental results. researchgate.net | researchgate.net |

| trans-[ReO2(ampy)4]I·2H2O (ampy = 4-aminopyridine) | TD-DFT | Not Specified | The electronic spectrum was analyzed, and geometry optimization revealed the trans complex to be more stable than the cis analog. researchgate.net | researchgate.net |

| Generic Molecules | TD-DFT | - | The method is widely used to predict transition frequencies to electronic excited states and optical absorption spectra. uci.edu | uci.edu |

Atoms in Molecules (AIM) Theory for Binding Energy Determination

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density distribution in a molecular system to characterize chemical bonding and intermolecular interactions. ias.ac.inscribd.com This theory is particularly useful for studying the non-covalent interactions, such as hydrogen bonds, that define the structure and stability of this compound. researchgate.netmdpi.com By analyzing the topology of the electron density (ρ(r)), AIM can identify and quantify the strength of the interactions between the Pyridin-4-amine molecule and the surrounding water molecules. ias.ac.insemanticscholar.org

The core of the AIM analysis lies in locating critical points in the electron density. ias.ac.in A bond critical point (BCP) is a point along the path of maximum electron density between two nuclei (the bond path) where the gradient of the electron density is zero. ias.ac.inscribd.com The properties of the electron density and its second derivative (the Laplacian, ∇²ρ(r)) at the BCP provide quantitative information about the nature of the interaction.

For hydrogen bonds, which are crucial in this compound, the presence of a BCP between the hydrogen atom and the acceptor atom (e.g., the oxygen of water) is a primary indicator of the interaction. ias.ac.in Several criteria based on the values at the BCP are used to characterize the strength and nature of the bond:

Electron Density (ρ(r)_BCP): The magnitude of the electron density at the BCP correlates with the strength of the bond. scribd.com

Laplacian of Electron Density (∇²ρ(r)_BCP): A positive value for the Laplacian indicates a depletion of charge at the BCP, which is characteristic of "closed-shell" interactions like hydrogen bonds and ionic bonds. researchgate.net

Energy Densities: The local potential energy density (V(r)) and kinetic energy density (G(r)) at the BCP can also be used. For hydrogen bonds, the ratio |-V(r)/G(r)| is typically greater than 1, and the total energy density H(r) = G(r) + V(r) is negative, indicating a degree of covalent character. researchgate.net

Chemical Reactivity and Mechanistic Pathways of Pyridin 4 Amine

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This makes the ring resistant to electrophilic aromatic substitution (SEAr) but more susceptible to nucleophilic aromatic substitution (SNAr). gcwgandhinagar.com The nitrogen atom deactivates the ring towards electrophiles, directing substitution to the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. nowgonggirlscollege.co.in Conversely, nucleophilic attack is favored at the electron-deficient 2- and 4-positions. bhu.ac.in The presence of the powerful electron-donating amino group at the 4-position significantly influences this reactivity, activating the ring and modulating the regioselectivity of these reactions.

Recent methodologies have been developed for the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH), proceeding via 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov In some cases, intramolecular nucleophilic aromatic substitution can occur, as seen in the rearrangement of 3-halo-4-aminopyridines with acyl chlorides, which proceeds through a presumed N-acylated intermediate. nih.govacs.org

Indirect methods are often required for electrophilic substitutions. For instance, nitration can be achieved by oxidizing 4-aminopyridine (B3432731) with a mixture of hydrogen peroxide and sulfuric acid. nowgonggirlscollege.co.inbhu.ac.in Similarly, halo-pyridines can be prepared from aminopyridines via diazotization reactions. gcwgandhinagar.combhu.ac.in

The acetylation of aminopyridines is a well-studied reaction where the position of the amino group dictates the mechanistic pathway. For 4-aminopyridine, kinetic studies involving acetic anhydride (B1165640) in acetone (B3395972) show that the reaction proceeds through a ring N-acetyl intermediate. publish.csiro.aupublish.csiro.au This pathway is an example of nucleophilic catalysis, where the more nucleophilic ring nitrogen initially attacks the acetylating agent. publish.csiro.au This mechanism is distinct from that of 2- and 3-aminopyridines, where acetylation occurs directly at the exocyclic amino nitrogen. publish.csiro.aupublish.csiro.au

The mechanism for the 4-(dimethylamino)pyridine (DMAP)-catalyzed acetylation of alcohols, a reaction for which 4-aminopyridine is a parent compound, further elucidates this process. The favored pathway involves the nucleophilic attack of the pyridine nitrogen on the acetic anhydride to form an acetylpyridinium ion. researchgate.net This activated intermediate is then attacked by the alcohol, and subsequent deprotonation (often by a non-nucleophilic base like triethylamine) and elimination regenerates the catalyst and yields the ester product. researchgate.netwikipedia.org

Alkylation of 4-aminopyridine, in contrast to acetylation, occurs preferentially on the ring nitrogen, leading to the formation of N-alkylpyridinium salts. publish.csiro.au

Substituents on the pyridine ring or on reacting partners can significantly alter reaction rates and even change the operative mechanism.

Steric Effects: The mechanism of acetylation of 4-aminopyridine is sensitive to steric hindrance. The presence of a methyl group at the 2-position (adjacent to the ring nitrogen) blocks the nucleophilic catalysis pathway that proceeds through the N-acetyl intermediate. Consequently, 2-methyl-4-aminopyridine (B1174260) undergoes acetylation via direct attack at the exocyclic amino group, similar to 2- and 3-aminopyridines. publish.csiro.aupublish.csiro.au

The table below summarizes the effect of substituents on the hydrolysis rate constants of 1-(X-substituted-benzoyl)-4-aminopyridinium ions. rsc.org

| Substituent (X) | k₀ (s⁻¹) | k_cat (M⁻¹s⁻¹) |

| 4-MeO | 0.00286 | 0.0933 |

| 4-Me | 0.00397 | 0.129 |

| H | 0.00632 | 0.224 |

| 4-Cl | 0.0121 | 0.380 |

| 3-Cl | 0.0215 | 0.646 |

| 4-CN | 0.0461 | 1.48 |

| 4-NO₂ | 0.0574 | 1.83 |

This interactive data table is based on data from a kinetic study on the hydrolysis of substituted 1-benzoyl-4-aminopyridinium ions. rsc.org

Mechanisms of Acetylation and Alkylation

Reactions with Halogens and Interhalogens

The reaction of 4-aminopyridine with halogens and interhalogens is highly dependent on the specific halogen used, leading to a variety of products including charge-transfer complexes and ionic species. acs.org

With Iodine Monochloride (ICl): In a 1:1 molar ratio in dichloromethane (B109758) (CH₂Cl₂), the reaction produces two main products: a charge-transfer complex, [4-NH₂-C₅H₄N-ICl], and an ionic species, [(4-NH₂-C₅H₄N)₂-μ-I⁺][Cl⁻]. researchgate.netacs.orgacs.org The ionic product features an iodonium (B1229267) ion (I⁺) "trapped" between the nitrogen atoms of two 4-aminopyridine rings. researchgate.netacs.org

With Iodine Monobromide (IBr): The reaction with IBr exclusively yields the ionic compound, [(4-NH₂-C₅H₄N)₂-μ-I⁺][IBr₂⁻]. researchgate.netacs.orgacs.org

With Iodine (I₂): A 1:1 molar ratio reaction also affords two components, one of which is an ionic species containing a congeneric cation, [(4-NH₂-C₅H₄N)₂-μ-I⁺], with a polyiodide counter-anion, [I₇⁻], resulting from a transformation involving a 1:2 molar ratio of the starting materials. acs.orgresearchgate.netacs.org

With Bromine (Br₂): The reaction with Br₂ in CH₂Cl₂ is strikingly different. It results in the immediate protonation of the pyridine ring nitrogen to form [4-NH₂-C₅H₄N-H⁺][Br⁻]. acs.orgresearchgate.netacs.org This is followed by a complex bromination and dimerization process, yielding novel pyridyl-pyridinium cations. researchgate.netacs.org

The following table summarizes the products from the reaction of 4-aminopyridine with various halogens and interhalogens. acs.orgresearchgate.netacs.orgacs.org

| Reagent | Molar Ratio (4-AP:Reagent) | Solvent | Key Products |

| ICl | 1:1 | CH₂Cl₂ | Charge-transfer complex & Ionic species [(4-NH₂-C₅H₄N)₂-μ-I⁺][Cl⁻] |

| IBr | 1:1 | CH₂Cl₂ | Ionic species [(4-NH₂-C₅H₄N)₂-μ-I⁺][IBr₂⁻] |

| I₂ | 1:2 | CH₂Cl₂ | Ionic species [(4-NH₂-C₅H₄N)₂-μ-I⁺][I₇⁻] |

| Br₂ | 1:1 | CH₂Cl₂ | Protonated species [4-NH₂-C₅H₄N-H⁺][Br⁻] & Brominated dimers |

This interactive data table highlights the diverse reactivity of 4-aminopyridine with different halogens. acs.orgresearchgate.netacs.orgacs.org

Condensation Reactions and Intermediate Formation

The amino group of pyridin-4-amine serves as a potent nucleophile, readily participating in condensation reactions with electrophilic partners like aldehydes and sulfonyl chlorides to form new C-N or S-N bonds.

One prominent example is the formation of Schiff bases. The condensation of 4-aminopyridine with substituted salicylaldehydes, typically catalyzed by an acid such as p-toluenesulfonic acid in refluxing toluene, yields the corresponding N-(benzylidene)pyridin-4-amine derivatives. unilag.edu.ng

Similarly, 4-aminopyridine reacts with tosyl chloride in an aqueous alkaline medium. semanticscholar.org The mechanism involves the nucleophilic attack of the exocyclic amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of 4-methyl-N-(pyridin-4-yl)benzenesulfonamide and elimination of HCl. semanticscholar.org

Crude 4-aminopyridine can also be readily acetylated with acetic anhydride to produce 4-acetylaminopyridine in high yield. semanticscholar.org

Protonation/Deprotonation Behavior and Basicity in Reaction Contexts

The basicity of 4-aminopyridine is a central feature of its chemical reactivity. The compound has a pKa of approximately 9.11-9.17 for its conjugate acid, making it a significantly stronger base than pyridine (pKa ≈ 5.2) and 2-aminopyridine (B139424) (pKa ≈ 6.86). chemicalbook.compensoft.netquora.com This enhanced basicity is attributed to the resonance stabilization of the protonated form (the pyridinium cation), where the positive charge is delocalized from the ring nitrogen onto the exocyclic amino group. quora.com

This inherent basicity is evident in its reactions. As noted earlier, the reaction with Br₂ in a non-polar solvent leads to immediate protonation of the ring nitrogen. researchgate.netacs.org Prolonged crystallization times in reactions with ICl and I₂ can also result in the formation of protonated aminopyridinium species. acs.org In many synthetic procedures, pyridine derivatives are employed as acid scavengers to neutralize acidic byproducts. libretexts.org

While the ring nitrogen is the primary site of protonation, the amino group itself can be deprotonated under strongly basic conditions. cdnsciencepub.com The acidity of the amino group (pKHA) is influenced by the electron-withdrawing nature of the aza-substituted ring. cdnsciencepub.com The deactivation mechanisms of protonated 4-aminopyridine upon UV excitation are complex, involving potential twisted intramolecular charge transfer (TICT) reactions. core.ac.uk

Regioselectivity in Chemical Transformations

Regioselectivity—the preference for reaction at one position over others—is a key consideration in the chemistry of 4-aminopyridine. The electronic properties of the substituted ring direct the outcomes of various reactions.

Electrophilic Substitution: As a general rule for pyridines, electrophilic attack occurs at the C-3 and C-5 positions, which are ortho and para to the deactivating ring nitrogen. nowgonggirlscollege.co.in The activating amino group at C-4 reinforces this preference for substitution at the adjacent C-3 and C-5 positions.

Nucleophilic Substitution: Nucleophilic attack is directed to the electron-deficient C-2 and C-4 positions. bhu.ac.in Since the C-4 position is already substituted in 4-aminopyridine, nucleophilic substitution primarily targets the C-2 (and C-6) position.

Catalysis and Directed Reactions: 4-Aminopyridine and its derivatives, like DMAP, are used as catalysts to control regioselectivity in other reactions. For example, 4-aminopyridine can catalyze the regioselective acylation of N-tosylhydrazide. researchgate.netsigmaaldrich.comsigmaaldrich.com The presence of the catalyst drastically controls which of the two nitrogen atoms of the hydrazide is acylated. researchgate.net Furthermore, specific synthetic strategies, such as directed ortho-lithiation of a protected form like 4-(pivaloylamino)pyridine, can be used to achieve functionalization at a specific position (C-3) that might otherwise be difficult to access. acs.org A regioselective ring-opening of certain 4-amino-2-iminopyridine derivatives has also been described. rsc.org

Derivatization, Functionalization, and Ligand Chemistry of Pyridin 4 Amine

Formation of N-Oxides and their Synthetic Utility

The synthesis of 4-aminopyridine (B3432731) often proceeds through its N-oxide derivative, highlighting the importance of this intermediate in its production. One common industrial route starts with pyridine (B92270), which is first oxidized to pyridine-N-oxide. google.com This intermediate is then nitrated using a mixture of strong acids to yield 4-nitropyridine-N-oxide. google.com The final step involves the reduction of this nitro compound to furnish 4-aminopyridine. google.comsemanticscholar.org

Direct oxidation of 4-aminopyridine to 4-aminopyridine-1-oxide can also be achieved using various oxidizing agents. Reagents such as hydrogen peroxide, often in the presence of a catalytic amount of acetic acid, or sodium hypochlorite (B82951) under controlled pH and temperature, are effective for this transformation.

The synthetic utility of the N-oxide functionality extends beyond being a simple intermediate. The N-oxide group can activate the pyridine ring, facilitating reactions that are otherwise difficult. For instance, the direct fluorination of a pyridine N-oxide derivative has been demonstrated as a novel method for producing meta-fluorinated pyridines. rsc.org Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can be achieved, followed by catalytic hydrogenation to yield 3-fluoro-4-aminopyridine. rsc.org This strategy underscores the potential of pyridine N-oxides to serve as precursors for introducing a variety of functional groups onto the pyridine scaffold. rsc.org

Amidation and Sulfonylation Reactions

The exocyclic amino group of Pyridin-4-amine readily undergoes acylation and sulfonylation reactions to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in modifying the molecule's properties and conjugating it to other chemical entities.

A prominent example of sulfonylation is the reaction of 4-aminopyridine with tosyl chloride (p-toluenesulfonyl chloride) in an aqueous alkaline medium to produce N-(pyridin-4-yl)benzenesulfonamide derivatives, such as 4-Methyl-N-(pyridin-4-yl)benzenesulfonamide. semanticscholar.orgresearchgate.net This reaction proceeds via a nucleophilic attack of the amine on the sulfonyl group, followed by the elimination of a chloride ion. semanticscholar.org

Amidation reactions are similarly straightforward. For example, crude 4-aminopyridine can be acetylated with acetic anhydride (B1165640) to yield 4-acetylaminopyridine. semanticscholar.org This type of reaction is also employed to conjugate 4-aminopyridine to larger molecular structures. In one study, 4-aminopyridine was grafted onto a sulfonated poly(arylene ether ketone sulfone) polymer through an amidation reaction with a carboxylic acid group on the polymer's side chain. researchgate.net This demonstrates the utility of amidation in materials science for modifying polymer properties. researchgate.netscispace.com Furthermore, amino acid residues have been conjugated to aminopyridines, a process that involves the formation of an amide bond and is of interest in medicinal chemistry. nih.gov

Conjugation with Organic Scaffolds and Chemical Building Blocks

The ability to form stable covalent bonds through its amino group makes Pyridin-4-amine a valuable component for conjugation to a variety of organic scaffolds. These conjugations are utilized to impart specific properties to the target molecule or material.

A notable application is in the field of polymer chemistry, where 4-aminopyridine has been successfully grafted onto sulfonated poly(arylene ether ketone sulfone) (SPAEKS) polymers. researchgate.net The amidation reaction immobilizes the 4-aminopyridine moiety onto the polymer side chain, which has been shown to significantly decrease the methanol (B129727) permeability of the resulting polymer membrane while improving proton conductivity, making it a promising material for fuel cell applications. researchgate.netscispace.com

In the realm of biochemistry and medicinal chemistry, 4-aminopyridine has been conjugated with amino acids. nih.gov Such conjugates are explored for their potential to enhance properties like cell permeability, in vivo stability, and biological activity. nih.gov Another innovative application involves the use of aminopyridine derivatives as fluorescent probes. nih.gov By incorporating functional groups like an azide (B81097), these molecules can participate in "click chemistry" reactions. For example, an azide-substituted aminopyridine can be "clicked" onto a protein like bovine serum albumin (BSA), demonstrating its potential as a scaffold for biological probes where the fluorescence is switched on upon conjugation. nih.gov

Pyridin-4-amine as a Ligand in Coordination Chemistry

Pyridin-4-amine is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metal ions. nih.govresearchgate.netekb.eg Its coordination behavior is primarily dictated by the lone pair of electrons on the pyridine ring nitrogen, which acts as the primary coordination site. researchgate.netresearchgate.net The amino group generally does not participate directly in coordination but influences the electronic properties of the ligand. researchgate.netpreprints.org

In the vast majority of its metal complexes, 4-aminopyridine acts as a monodentate ligand, coordinating to the metal center exclusively through the nitrogen atom of the pyridine ring. researchgate.net The involvement of the ring nitrogen over the amino nitrogen is confirmed by spectroscopic data, such as shifts in IR frequency upon complexation. researchgate.net

The resulting metal complexes exhibit a variety of coordination geometries, which are influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other co-ligands. Common geometries observed include:

Tetrahedral: Several zinc(II) complexes, such as [Zn(4-NH₂py)₂(NCS)₂] and [Zn(4-NH₂py)₂Cl₂], adopt a distorted tetrahedral geometry. ugm.ac.id

Square Pyramidal: A copper(II) complex, [Cu(4-aminopyridine)₃(NCS)₂], has been reported to have a square pyramidal coordination geometry. nih.gov

Octahedral: Octahedral geometries are also prevalent. For instance, a cadmium(II) complex with 4-aminopyridine and isothiocyanate ligands displays an octahedral arrangement. nih.gov Similarly, a cobalt(II) complex, [Co(4-ampy)₄(NCS)₂], features an octahedral geometry where the central cobalt ion is coordinated to four 4-aminopyridine ligands and two isothiocyanate ligands. ugm.ac.id

Table 1: Coordination Geometries of Selected Pyridin-4-amine Metal Complexes

| Complex Formula | Metal Ion | Coordination Geometry | Reference(s) |

|---|---|---|---|

| [Zn(4-NH₂py)₂(NCS)₂] | Zn(II) | Distorted Tetrahedral | ugm.ac.id |

| [Zn(4-NH₂py)₂Cl₂] | Zn(II) | Distorted Tetrahedral | ugm.ac.id |

| [Cu(4-aminopyridine)₃(NCS)₂] | Cu(II) | Square Pyramidal | nih.gov |

| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | Octahedral | nih.gov |

| [Co(4-ampy)₄(NCS)₂] | Co(II) | Octahedral | ugm.ac.id |

Pyridin-4-amine is recognized as a ligand with a high electron-donor capacity. scite.ai This strong donor ability is attributed to the influence of the amino group, which "pumps" electron density into the easily polarizable π-electron system of the pyridine ring. scite.ai This π-donation enhances the nucleophilicity of the pyridine nitrogen, making it a stronger Lewis base.

The donation of electrons from the ligand to the metal's d-orbitals is a key feature of the coordination bond. semanticscholar.orgresearchgate.net This electron transfer can be observed spectroscopically. For example, a decrease in the vibrational frequency of the C=N bond in the IR spectrum upon complexation is indicative of this electron transfer from the ligand to the metal center. semanticscholar.orgresearchgate.net This interaction reduces the electron density on the pyridine nitrogen and leads to a delocalization of electrons within the ring, which can be observed as a blue shift in certain IR bands. researchgate.net The strong π-donor character of the aminopyridine substituent has a significant impact on the electronic properties of the resulting metal complexes. rsc.org

The strong coordinating ability of 4-aminopyridine has led to the synthesis and characterization of complexes with a wide range of d-block transition metals.

Nickel(II): Complexes of Ni(II) with 4-aminopyridine have been reported, often in studies exploring their catalytic or biological activities. researchgate.netekb.eg Tosylated 4-aminopyridine has also been used as a ligand for Ni(II). semanticscholar.orgresearchgate.net

Iron(II): Fe(II) complexes with both 4-aminopyridine and its sulfonamide derivatives have been synthesized. semanticscholar.orgresearchgate.net Additionally, cationic organometallic complexes, such as the iron half-sandwich complex [(η⁵-C₅H₅)Fe(CO)₂4-Apy]NO₃, have been prepared, where the 4-aminopyridine coordinates via the pyridine ring nitrogen. preprints.org

Copper(II): A variety of Cu(II) complexes have been synthesized, exhibiting different coordination numbers and geometries. nih.govekb.eg The interaction of Cu(II) with sulfonamide derivatives containing the 4-aminopyridine moiety has also been investigated. clinmedjournals.org

Zinc(II): Zn(II) readily forms complexes with 4-aminopyridine. researchgate.netekb.eg Several tetrahedral complexes with different co-ligands like chloride and thiocyanate (B1210189) have been structurally characterized. ugm.ac.idrsc.org

Cadmium(II): Cadmium(II) complexes with 4-aminopyridine have been synthesized and structurally elucidated, often showing polymeric structures or octahedral geometries. nih.govekb.eg

Ruthenium(II): The coordination chemistry of 4-aminopyridine extends to second-row transition metals, with reports of Ru(II) complexes, highlighting its versatility as a ligand. vot.pl

Pyridin 4 Amine in Coordination Polymers and Advanced Materials

Design and Synthesis of Coordination Polymer Networks

The design and synthesis of coordination polymers using Pyridin-4-amine (often abbreviated as 4-apy) involve the self-assembly of metal ions (nodes) and the organic ligand (linker). The choice of metal ion, counter-anion, and reaction conditions (such as solvent and temperature) significantly influences the resulting structure. nih.goviucr.org

Coordination polymers with 4-aminopyridine (B3432731) are typically synthesized under mild conditions, often through slow evaporation of a solution containing the metal salt and the ligand, or via hydrothermal methods. tandfonline.comnih.govtandfonline.com For example, four novel coordination polymers of divalent transition metal succinates with 4-aminopyridine were synthesized and characterized. researchgate.net In the case of [Ni(apy)₂(H₂O)₂(μ-suc)]n, single-crystal X-ray analysis revealed a one-dimensional (1D) coordination polymer where the succinate (B1194679) molecule acts as a bridging ligand and 4-aminopyridine coordinates to the Ni(II) ions through its pyridine (B92270) nitrogen atom. researchgate.net

The flexibility of the ligand and its ability to form various coordination modes are key to creating diverse network topologies. tandfonline.com Ligands incorporating the pyridin-4-yl moiety can lead to structures ranging from simple 1D chains to complex three-dimensional (3D) frameworks. tandfonline.commdpi.com For instance, the reaction of different copper(II) salts with a ligand containing a pyridin-4-yl terminal group resulted in two new 1D coordination polymers, demonstrating that the choice of counter-anion (NO₃⁻ vs. ClO₄⁻) can influence the final structure and hydrogen-bonding system. iucr.org

Table 1: Examples of Coordination Polymers Synthesized with Pyridin-4-amine Derivatives

| Compound/Formula | Metal Ion | Dimensionality | Synthesis Method | Reference |

|---|---|---|---|---|

| [Ni(apy)₂(H₂O)₂(μ-suc)]n | Ni(II) | 1D chains linked into 2D network | Solution reaction | researchgate.net |

| [Co(apy)₂(H₂O)₂(μ-suc)]n | Co(II) | 1D chains linked into 2D network | Solution reaction | researchgate.net |

| [Cu(apy)₂(H₂O)(suc)] | Cu(II) | 1D polymer | Solution reaction | researchgate.net |

| [Zn(apy)₂(H₂O)(suc)] | Zn(II) | 1D polymer | Solution reaction | researchgate.net |

| {Cu(L2)₂₂·2CH₃OH}n | Cu(II) | 1D Chain | Self-assembly | iucr.org |

| {Cu(L2)₂₂·H₂O}n | Cu(II) | 1D Chain | Self-assembly | iucr.org |

| [Co(L)₂(H₂O)₂]·H₂O | Co(II) | 1D chains forming a 3D framework | Hydrothermal | tandfonline.com |

Note: 'apy' denotes 4-aminopyridine; 'suc' denotes succinate; 'L' and 'L2' represent more complex ligands containing the pyridin-4-yl group.

Principles of Crystal Engineering in Material Design

Crystal engineering provides the strategic framework for designing solid-state structures with desired properties by controlling intermolecular interactions. uiowa.edu In materials based on Pyridin-4-amine, hydrogen bonding is a dominant directional force that guides the assembly of molecules into predictable supramolecular architectures. tandfonline.compsu.edu

The presence of both a hydrogen-bond donor (-NH₂) and a hydrogen-bond acceptor (pyridine N) in 4-aminopyridine allows for the formation of robust hydrogen-bonded networks. psu.edu These interactions can link coordination polymer chains into higher-dimensional structures. For example, in [Ni(apy)₂(H₂O)₂(μ-suc)]n, 1D polymer chains are connected by O-H···O hydrogen bonds to form 2D networks. researchgate.net In other cases, N-H···O and N-H···N interactions are crucial for consolidating the crystal packing. iucr.orgresearchgate.net

| Charge-Assisted H-bonds | Stronger hydrogen bonds involving a protonated pyridinium (B92312) cation. | Stabilizes salt structures and directs the formation of extended networks. | iucr.org |

Fabrication of Porous Host Materials and Frameworks

The principles of coordination chemistry and crystal engineering are applied to fabricate porous materials using Pyridin-4-amine and its derivatives as linkers. These materials, which include Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Hydrogen-bonded Organic Frameworks (HOFs), are characterized by permanent porosity and high surface areas. researchgate.netnih.gov

The functional groups on the pore surfaces, such as the amine and pyridine moieties, are crucial as they can act as binding sites for guest molecules. nih.gov The strategic design of linkers containing pyridin-4-yl units allows for the creation of frameworks with tunable pore sizes and chemical environments. For example, pyridine-functionalized mesoporous silicas have been synthesized to form materials like meso-cellular foams (MCF), which exhibit high stability and porosity. bohrium.com

In the construction of COFs, pyridine-based building blocks can be incorporated to create highly crystalline and porous structures. rsc.org The nitrogen atoms within the framework can enhance the material's properties, for instance by acting as basic sites or metal-coordination sites. rsc.orgrsc.org Similarly, HOFs can be constructed from building blocks with pyridine groups, which self-assemble via hydrogen bonds to form stable, porous frameworks. These materials are of interest for applications in gas storage and separation due to their well-defined pore structures. nih.gov

Applications in Chemical Catalysis and Selective Sorbents

The porous materials and coordination polymers derived from Pyridin-4-amine exhibit significant potential in catalysis and selective sorption due to their unique structural and chemical features.

Chemical Catalysis: The functional sites within the pores of frameworks, such as the basic nitrogen atoms of the pyridine ring or amine group, can act as active centers for heterogeneous catalysis. nih.govrsc.org

Basic Catalysis: Amine- and pyridine-functionalized frameworks can catalyze reactions that require basic sites, such as the Knoevenagel condensation. rsc.orgrsc.org The reduction of imine bonds to more basic amine bonds in some COFs has been shown to enhance catalytic activity. rsc.org

Metal-Catalyzed Reactions: Frameworks can serve as robust supports for metal nanoparticles or single-atom catalysts. The pyridine nitrogen atoms are excellent sites for anchoring metal ions, leading to stable and highly active catalysts for reactions like C-H activation, cross-coupling, and hydrogenation. rsc.orgresearchgate.net For example, a Zr(IV)-based MOF incorporating chiral phosphoric acids was developed for asymmetric catalysis. bohrium.com A cobalt(II) complex with a pyridine-amino acid ligand demonstrated excellent catalytic performance in the reduction of 4-nitrophenol. researchgate.net

Selective Sorbents: The combination of a porous structure and specific functional groups makes these materials excellent candidates for selective adsorption and separation.

Removal of Pollutants: Pyridine-functionalized materials have shown high efficacy in adsorbing pollutants from water. Pyridine-functionalized mesoporous silica (B1680970) can rapidly adsorb pharmaceuticals, and its robust structure allows for reuse. bohrium.com Similarly, polymers containing pyridinium salts have been fabricated as novel sorbents for the removal of hazardous heavy metal ions like Pb(II) and Zn(II) from aqueous solutions. mdpi.com

Selective Sensing and Separation: The specific interactions between the pyridine functionality and target molecules can be exploited for chemical sensing. Molecularly imprinted polymers (MIPs) functionalized with 4-(aminomethyl)pyridine (B121137) have been developed for the highly selective detection of hazardous herbicides. acs.org The incorporation of pyridine groups was found to enhance the binding strength and selectivity for the target analyte. acs.org Porous frameworks with amine and pyridine groups on the pore surface also exhibit selective recognition of aromatic compounds. nih.gov

Table 3: Applications of Pyridin-4-amine Based Materials

| Material Type | Application | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Pyridine-functionalized Mesoporous Silica | Selective Sorbent | Adsorption of pharmaceuticals from water via functionalized pores. | bohrium.com |

| Poly(vinylbenzyl pyridinium salts) | Selective Sorbent | Removal of heavy metal ions through complexation with pyridinium groups. | mdpi.com |

| Covalent Organic Frameworks (COFs) | Heterogeneous Catalysis | Basic sites (amine/pyridine) catalyze organic reactions (e.g., Knoevenagel). | rsc.orgrsc.org |

| Metal-Organic Frameworks (MOFs) | Heterogeneous Catalysis | Support for metal catalysts; active sites for asymmetric reactions. | researchgate.netbohrium.com |

| Molecularly Imprinted Polymers (MIPs) | Selective Sensing | Enhanced selectivity for herbicides due to pyridine-analyte interactions. | acs.org |

Future Research Avenues and Methodological Integration

Synergistic Application of Computational and Experimental Approaches in Chemical Research

The future of chemical research on Pyridin-4-amine;hydrate (B1144303) and its derivatives lies in the powerful synergy between computational modeling and experimental validation. researchgate.netacs.orgnih.gov Classical molecular simulation methods are increasingly used to predict the arrangement and interactions of molecules like 4-aminopyridine (B3432731) within complex structures. nih.govresearchgate.net These theoretical models can elucidate the intricate networks of hydrogen bonds that are fundamental to the structure of hydrates, detailing connections between water molecules, guest molecules, and host lattices. nih.govresearchgate.net For instance, simulations can predict the geometry of hydrogen bonds, such as O–H···N and N–H···O, which are crucial in the crystal packing of 4-aminopyridine salts and hydrates. iucr.orgworldwidejournals.comresearchgate.net

Experimental techniques such as single-crystal X-ray diffraction (SCXRD) provide the definitive crystal structure, which can then be used to validate and refine the computational models. iucr.orgmdpi.comresearchgate.net This integrated approach was successfully used to understand the arrangement of N-(pyridin-4-yl)pyridin-4-amine derivatives within layered zirconium sulfophenylphosphonate, where calculations revealed a dense net of hydrogen bonds involving water molecules that connected the guest molecules to the host layers. nih.govresearchgate.net Furthermore, computational tools like Fukui function calculations can help identify reactive sites within a crystal, while Hirshfeld surface analysis provides a visual and quantitative breakdown of intermolecular interactions, which have been used to study various 4-aminopyridinium (B8673708) salts. researchgate.netresearchgate.net

This combination of in silico prediction and empirical data is not limited to structural analysis. It extends to understanding reaction mechanisms and predicting the properties of novel materials. cmjpublishers.com By correlating computational predictions with spectroscopic (FTIR, NMR) and thermal analysis, researchers can gain a deeper, more comprehensive understanding of molecular behavior. researchgate.nettandfonline.comrsc.org Future work should expand these synergistic studies to explore the dynamic behavior of Pyridin-4-amine;hydrate, its excited states, and its potential in applications like non-linear optics, as suggested by dipole moment calculations. nih.gov

Table 1: Examples of Integrated Computational and Experimental Studies on Aminopyridine Systems